molecular formula C18H14ClS.F6P<br>C18H14ClF6PS B15289607 Sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) CAS No. 68156-05-8

Sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-)

Katalognummer: B15289607
CAS-Nummer: 68156-05-8
Molekulargewicht: 442.8 g/mol
InChI-Schlüssel: YCNYKERCFBINBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) is a sulfonium salt that has gained attention in various scientific fields due to its unique properties and applications. This compound is characterized by the presence of a sulfonium cation [(chlorophenyl)diphenylsulfonium] paired with a hexafluorophosphate anion. The sulfonium cation is known for its strong electrophilic nature, making it a valuable reagent in organic synthesis and other chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) typically involves the alkylation of sulfides. One common method is the reaction of diphenyl sulfide with chlorobenzene in the presence of a strong acid, such as trifluoromethanesulfonic acid, to form the sulfonium cation. This cation is then paired with hexafluorophosphate anion through a metathesis reaction with a hexafluorophosphate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality sulfonium salts .

Analyse Chemischer Reaktionen

Types of Reactions

Sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) exerts its effects involves the strong electrophilic nature of the sulfonium cation. This cation can interact with nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions. In biological systems, the sulfonium cation can interact with nucleophilic amino acid residues in enzymes, affecting their activity and function .

Vergleich Mit ähnlichen Verbindungen

Sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) can be compared with other sulfonium salts, such as:

    Triphenylsulfonium hexafluorophosphate: Similar in structure but with three phenyl groups instead of a chlorophenyl group.

    Dimethylsulfonium methyl sulfate: Contains methyl groups instead of phenyl groups.

    Ethylsulfonium tetrafluoroborate: Contains ethyl groups and a different anion (tetrafluoroborate).

The uniqueness of sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) lies in its specific combination of the chlorophenyl and diphenyl groups, which confer distinct reactivity and properties compared to other sulfonium salts .

Eigenschaften

CAS-Nummer

68156-05-8

Molekularformel

C18H14ClS.F6P
C18H14ClF6PS

Molekulargewicht

442.8 g/mol

IUPAC-Name

(2-chlorophenyl)-diphenylsulfanium;hexafluorophosphate

InChI

InChI=1S/C18H14ClS.F6P/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16;1-7(2,3,4,5)6/h1-14H;/q+1;-1

InChI-Schlüssel

YCNYKERCFBINBA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3Cl.F[P-](F)(F)(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.